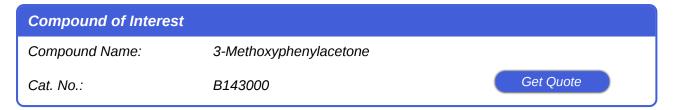


# 3-Methoxyphenylacetone: A Technical Overview of its Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of **3-Methoxyphenylacetone**. This compound, also known as 1-(3-methoxyphenyl)propan-2-one, is a significant intermediate in the synthesis of various organic compounds, including those with activity in the central nervous system (CNS) and fragrance components.

# **Core Chemical Properties**

**3-Methoxyphenylacetone** is a combustible liquid at room temperature. A summary of its key quantitative chemical and physical properties is presented in Table 1 for easy reference and comparison.



Property	Value	Source(s)
Molecular Formula	C10H12O2	[1][2]
Molecular Weight	164.20 g/mol	
Boiling Point	258-260 °C (lit.)	
Density	1.911 g/mL at 25 °C (lit.)	
Refractive Index (n20/D)	1.5252 (lit.)	
Solubility	Miscible with dimethyl sulfoxide.	[3]

### **Chemical Structure**

The systematic IUPAC name for this compound is 1-(3-methoxyphenyl)propan-2-one. Its structure is characterized by a phenyl ring substituted with a methoxy group at the meta position and an acetone group attached to the ring via a methylene bridge.

- IUPAC Name: 1-(3-methoxyphenyl)propan-2-one[1]
- Synonyms: 3-Methoxybenzyl methyl ketone, m-Methoxyphenylacetone[1]
- CAS Number: 3027-13-2
- SMILES String: CC(=0)CC1=CC(=CC=C1)OC[1]
- InChi Key: RMMRRRLPDBJBQL-UHFFFAOYSA-N[1]

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